molecular formula C6H2BrFN2 B1379351 2-Bromo-5-fluoropyridine-4-carbonitrile CAS No. 1256822-16-8

2-Bromo-5-fluoropyridine-4-carbonitrile

Cat. No.: B1379351
CAS No.: 1256822-16-8
M. Wt: 201 g/mol
InChI Key: GLUXDIYRUHBWMX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-4-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

It is known that this compound can be used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it is used to produce.

Mode of Action

2-Bromo-5-fluoropyridine-4-carbonitrile can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions suggest that the compound can interact with its targets through the formation of new bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of various pharmaceuticals , it can be inferred that it may influence a range of biochemical pathways depending on the specific drug it is used to produce.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in chemical reactions (such as palladium-catalyzed homo-coupling reactions ) can be affected by factors like temperature, pH, and the presence of catalysts. Furthermore, the compound’s stability could be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluoropyridine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling. These interactions are crucial for the formation of biaryl compounds and other complex structures. The presence of the bromine and fluorine atoms in this compound enhances its reactivity, allowing it to form stable intermediates with biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including organ damage and alterations in physiological functions. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of important metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be targeted to particular organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. These localization patterns are important for understanding the precise mechanisms by which this compound exerts its effects on cellular processes. The subcellular distribution of the compound can also influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoropyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoropyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Cyano-5-fluoropyridine
  • 3-Amino-5-bromo-2-fluoropyridine
  • 4-Cyano-2-fluoropyridine

Uniqueness

2-Bromo-5-fluoropyridine-4-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other pyridine derivatives. Its combination of substituents makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUXDIYRUHBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279934
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-16-8
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256822-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoropyridine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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